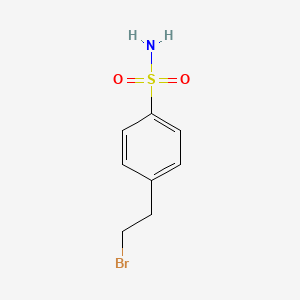

4-(2-Bromoethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Bromoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C8H10BrNO2S and its molecular weight is 264.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antidiabetic Drug Development

One of the primary applications of 4-(2-Bromoethyl)benzenesulfonamide is as a precursor in the synthesis of sulfonylurea derivatives, which are widely used in the treatment of type 2 diabetes. These derivatives work by stimulating insulin secretion from pancreatic beta cells. Notable sulfonylureas synthesized from this compound include glipizide, glimepiride, and gliquidone, which have been shown to effectively lower blood glucose levels in diabetic patients .

1.2 Antibacterial Properties

The sulfonamide moiety of this compound imparts antibacterial properties by acting as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism positions the compound as a potential candidate for developing new antibacterial agents.

1.3 Antiviral Activity

Research indicates that certain derivatives of this compound may exhibit antiviral activity against viruses such as Chikungunya and Zika. The structural modifications of the sulfonamide group can enhance binding affinity to viral targets, making it a focus for antiviral drug development.

Biochemical Research

2.1 Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with various biological targets. These studies reveal that modifications to the compound can significantly influence its binding affinity and selectivity. For instance, research has shown that altering the substituents on the benzenesulfonamide can affect its interaction with enzymes involved in metabolic pathways.

2.2 Interaction with Serum Proteins

A study explored the interaction mechanisms between this compound and human serum albumin (HSA). The findings indicated that these interactions could influence the pharmacokinetics of the drug, affecting its therapeutic efficacy and distribution within the body .

Material Science Applications

3.1 Synthesis of Functional Materials

In addition to its biological applications, this compound has potential uses in synthesizing functional materials. Its ability to form covalent bonds with various substrates makes it valuable in creating polymeric materials with tailored properties for specific applications, such as drug delivery systems or biosensors.

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C8H10BrNO2S |

|---|---|

Poids moléculaire |

264.14 g/mol |

Nom IUPAC |

4-(2-bromoethyl)benzenesulfonamide |

InChI |

InChI=1S/C8H10BrNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |

Clé InChI |

MDSVZAOASLDVPG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CCBr)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.